molecular formula C12H9IN4O B599072 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 1204298-51-0

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No. B599072
CAS RN: 1204298-51-0
M. Wt: 352.135
InChI Key: PCDOICLRIVXYQF-UHFFFAOYSA-N
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Description

“2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which is a class of compounds known to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .


Synthesis Analysis

The synthesis of such compounds generally involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety . They are analogues of adenine in which its N-7 (purine numbering) has been replaced by a CH group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by IR, 1H-NMR, 13C-NMR, and CHN analysis .

Scientific Research Applications

Tyrosine Kinase Inhibition

This compound has been identified as a potential inhibitor of various tyrosine kinases . These enzymes are crucial in signaling pathways that control cell division and are often implicated in cancer. By inhibiting specific tyrosine kinases, this compound could serve as a lead for developing new antitumor drugs .

Antiproliferative Activity

Due to its ability to inhibit key enzymes, this compound also exhibits antiproliferative activity . This makes it valuable for research into treatments for diseases characterized by abnormal cell growth, such as psoriasis and restenosis .

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are another target of this compound. CDKs play a vital role in regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. This compound’s effect on CDKs could be harnessed for cancer therapy .

Phosphodiesterase Type 5 (PDE5) Inhibition

The compound has been found to act as a selective inhibitor of PDE5 . PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension. Research into this application could lead to the development of new therapeutic agents .

Antiviral Activity

Research suggests that derivatives of this compound may have applications in treating viral infections. For instance, its structural analogs have shown promise in the treatment of hepatitis C . This opens up avenues for the compound to be used in antiviral drug development .

Diabetes Mellitus Type II Treatment

The compound’s ability to modulate kinase activity gives it potential use in treating Type II diabetes . By influencing signaling pathways, it could help in regulating glucose metabolism, which is a significant concern in diabetes management .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for executing the downstream effects of the JAK-STAT signaling pathway .

Biochemical Pathways

The JAK-STAT pathway is the primary biochemical pathway affected by this compound . When JAK1 is inhibited, the activation of STAT proteins is also hindered. This results in the modulation of gene expression within the cell . The downstream effects of this include a reduction in inflammation and immune response, which are often overactive in conditions such as autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests have been performed to optimize this compound as a lead compound .

Result of Action

The inhibition of JAK1 by this compound leads to a decrease in the activity of the JAK-STAT pathway . This can result in a reduction of inflammation and immune response, making this compound potentially useful in the treatment of conditions such as rheumatoid arthritis and other autoimmune diseases . Mouse and rat in vivo studies have verified that this compound exhibits desired efficacies in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the significant biological activities of similar compounds . Further studies could also focus on optimizing its synthesis process .

properties

IUPAC Name

2-amino-5-(4-iodophenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN4O/c13-7-3-1-6(2-4-7)8-5-15-10-9(8)11(18)17-12(14)16-10/h1-5H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOICLRIVXYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=N3)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679853
Record name 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

CAS RN

1204298-51-0
Record name 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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